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Compound of Interest

Compound Name: CM05

Cat. No.: B15609851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the origin, synthesis, and biological

activity of the compound designated as Cm-p5. It is intended to serve as a comprehensive

resource for researchers and professionals in the fields of drug discovery and development,

with a particular focus on novel antimicrobial agents.

Executive Summary
Compound Cm-p5 is a synthetic, 12-amino acid, hydrophilic peptide (SRSELIVHQRLF) with

significant fungistatic activity, particularly against pathogenic strains of Candida albicans.[1] It

was developed as a derivative of Cm-p1, a naturally occurring antifungal peptide isolated from

the coastal mollusk Cenchritis muricatus.[1] Research has demonstrated that Cm-p5 exerts its

antifungal effect through interaction with the fungal cell membrane, showing a high affinity for

phospholipids such as phosphatidylserine and phosphatidylethanolamine.[1] Further

modifications of the Cm-p5 structure, including cyclization and dimerization, have been

explored to enhance its stability and antimicrobial activity.[2][3]

Origin and Rationale for Development
Cm-p5 was rationally designed to improve upon the antifungal properties of its parent peptide,

Cm-p1 (SRSELIVHQR), which was identified from the marine snail Cenchritis muricatus.[1] The

addition of a leucine-phenylalanine dipeptide to the C-terminus of Cm-p1 resulted in the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15609851?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4763977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4763977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4763977/
https://www.mdpi.com/2218-273X/11/5/745
https://pubs.acs.org/doi/10.1021/acsomega.9b02201
https://pmc.ncbi.nlm.nih.gov/articles/PMC4763977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


creation of Cm-p5, a modification that significantly enhanced its activity against Candida

albicans.[1]

Physicochemical and Structural Properties
Amino Acid Sequence: Ser-Arg-Ser-Glu-Leu-Ile-Val-His-Gln-Arg-Leu-Phe[1]

Molecular Weight: 1485 Da[1]

Structure: In aqueous solutions, Cm-p5 tends to adopt a random coil conformation. However,

in membrane-mimetic environments, it forms an α-helical structure.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of

Cm-p5 and its derivatives.

Table 1: Antifungal Activity of Cm-p5 against Candida albicans

Parameter Value Reference

Minimum Inhibitory

Concentration (MIC)
10 µg/ml [1]

EC50 1.146 µg/ml [1]

Table 2: In Vitro Cytotoxicity of Cm-p5

Cell Line Concentration Result Reference

Mouse Macrophage

(RAW 264.7)
400 µg/ml No detectable toxicity [1]

Human Erythrocytes 400 µg/ml Non-toxic [1]

Table 3: Antimicrobial Activity of Cm-p5 Derivatives
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Compound Target Organism MIC (µg/mL) Reference

Cyclic Monomer Candida albicans Improved vs. Cm-p5 [3]

Cyclic Monomer Candida parapsilosis Improved vs. Cm-p5 [3]

Antiparallel Dimer
Pseudomonas

aeruginosa
Moderate Activity [2][3]

Antiparallel Dimer
Listeria

monocytogenes
Significant Activity [3]

Dimer 1 (parallel)
Acinetobacter

baumannii
25-50 [2]

Dimer 2 (antiparallel)
Acinetobacter

baumannii
25-50 [2]

Dimer 1 (parallel) Enterococcus faecium 25-50 [2]

Dimer 2 (antiparallel) Enterococcus faecium 25-50 [2]

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cm-p5
A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of

Cm-p5.[4]

Resin Selection and Loading: A suitable resin, such as a PEG-modified polystyrene resin, is

chosen. The C-terminal amino acid (Fmoc-Phe-OH) is loaded onto the resin.[4][5]

Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing

peptide chain using a solution of 20% piperidine in DMF.[5]

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g.,

HATU, HBTU) and coupled to the deprotected N-terminus. This cycle is repeated for each

amino acid in the sequence.[4]

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically
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containing trifluoroacetic acid (TFA).[4]

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).[4]

Antifungal Activity Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Cm-p5

against Candida albicans.

Inoculum Preparation:C. albicans is cultured in a suitable broth medium and diluted to a

standardized concentration.

Serial Dilution: The peptide is serially diluted in a 96-well microtiter plate.

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

Incubation: The plate is incubated under appropriate conditions for fungal growth.

MIC Determination: The MIC is determined as the lowest concentration of the peptide that

visibly inhibits fungal growth.[6] For a more quantitative measure, the optical density of each

well can be read to calculate growth inhibition.[6]

Cytotoxicity Assay (MTT Assay)
The toxicity of Cm-p5 against mammalian cells is evaluated using an MTT microtiter assay.[1]

Cell Seeding: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded into a 96-well

plate and allowed to adhere.

Compound Incubation: The cells are incubated with various concentrations of Cm-p5 for a

specified period.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated.

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable

solvent.
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Absorbance Measurement: The absorbance is measured at a specific wavelength, which is

proportional to the number of viable cells.

Visualizations
Proposed Mechanism of Action of Cm-p5
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Caption: Proposed mechanism of Cm-p5 interaction with the fungal cell membrane.

Experimental Workflow for Antifungal Susceptibility
Testing
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Caption: Workflow for determining the antifungal activity of Cm-p5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15609851#what-is-the-origin-of-compound-cm05]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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